
N,N,1,5-tetramethylpyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,1,5-tetramethylpyrrole-2-carboxamide, also known as TMP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TMP is a cyclic amide that is synthesized through a simple and efficient process, making it an attractive option for researchers looking to explore its various uses. In
Scientific Research Applications
N,N,1,5-tetramethylpyrrole-2-carboxamide has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of organic electronics. N,N,1,5-tetramethylpyrrole-2-carboxamide has been shown to have excellent charge-transport properties, making it an ideal material for use in organic electronic devices such as solar cells and light-emitting diodes (LEDs). N,N,1,5-tetramethylpyrrole-2-carboxamide has also been used as a building block for the synthesis of other organic materials, including polymers and dendrimers.
Mechanism of Action
The mechanism of action of N,N,1,5-tetramethylpyrrole-2-carboxamide is not fully understood, but it is believed to interact with the pi-electron system of organic materials. This interaction results in the stabilization of charge carriers, leading to improved charge-transport properties. The precise mechanism of action is an area of ongoing research.
Biochemical and Physiological Effects
N,N,1,5-tetramethylpyrrole-2-carboxamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic, making it a safe option for use in scientific research. N,N,1,5-tetramethylpyrrole-2-carboxamide has also been shown to have low solubility in water, which can limit its potential applications in certain areas of research.
Advantages and Limitations for Lab Experiments
One of the main advantages of N,N,1,5-tetramethylpyrrole-2-carboxamide is its simple and efficient synthesis process. This makes it an attractive option for researchers looking to explore its various applications. N,N,1,5-tetramethylpyrrole-2-carboxamide also has excellent charge-transport properties, making it an ideal material for use in organic electronic devices. However, its low solubility in water can limit its potential applications in certain areas of research.
Future Directions
There are numerous future directions for research on N,N,1,5-tetramethylpyrrole-2-carboxamide. One area of research is in the development of new organic electronic devices using N,N,1,5-tetramethylpyrrole-2-carboxamide as a building block. Researchers are also exploring the use of N,N,1,5-tetramethylpyrrole-2-carboxamide in the synthesis of new polymers and dendrimers. Another area of research is in the development of new synthesis methods for N,N,1,5-tetramethylpyrrole-2-carboxamide, which could lead to improved efficiency and yield. Finally, researchers are exploring the potential biomedical applications of N,N,1,5-tetramethylpyrrole-2-carboxamide, including its use as a drug delivery system or in tissue engineering.
Conclusion
In conclusion, N,N,1,5-tetramethylpyrrole-2-carboxamide is a promising compound with numerous potential applications in scientific research. Its simple and efficient synthesis process, excellent charge-transport properties, and non-toxic nature make it an attractive option for researchers looking to explore its various uses. Ongoing research is exploring new applications for N,N,1,5-tetramethylpyrrole-2-carboxamide, including in the development of organic electronic devices, polymers, dendrimers, and biomedical applications.
Synthesis Methods
N,N,1,5-tetramethylpyrrole-2-carboxamide is synthesized through a reaction between tetramethylpyrrole and phosgene. The reaction results in the formation of N,N,1,5-tetramethylpyrrole-2-carboxamide and hydrogen chloride gas, which is removed through a distillation process. The resulting compound is then purified through recrystallization, resulting in a white crystalline powder. The synthesis process is relatively simple and efficient, making N,N,1,5-tetramethylpyrrole-2-carboxamide an attractive option for researchers looking to explore its various applications.
properties
IUPAC Name |
N,N,1,5-tetramethylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7-5-6-8(11(7)4)9(12)10(2)3/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDGTCBIILDTTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]-5-(4-nitrophenyl)imidazolidine-2,4-dione](/img/structure/B7504645.png)
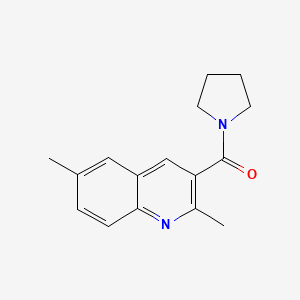
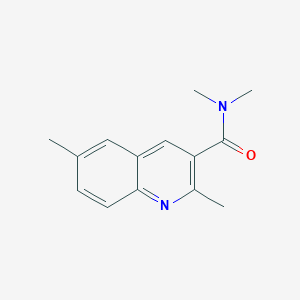

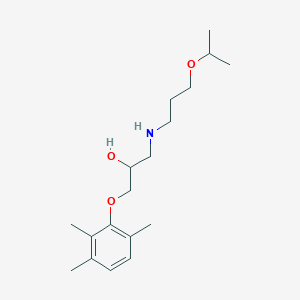
![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7504677.png)
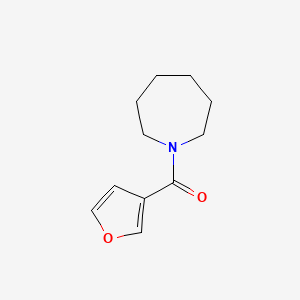

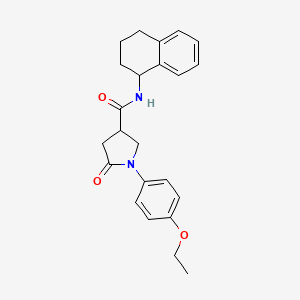
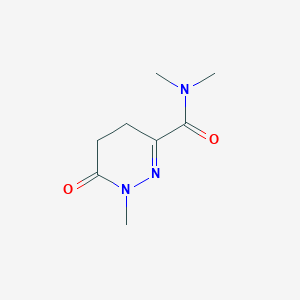
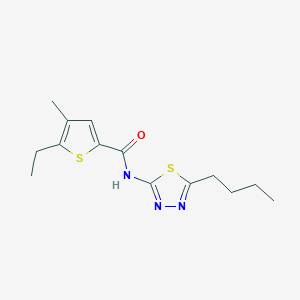

![2-(2-oxo-2-piperidin-1-ylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B7504726.png)
![[1-[benzyl(methyl)amino]-1-oxopropan-2-yl] 3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7504731.png)